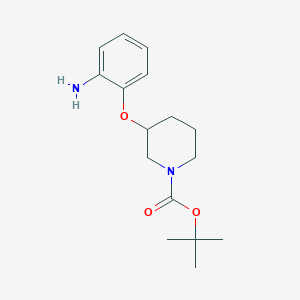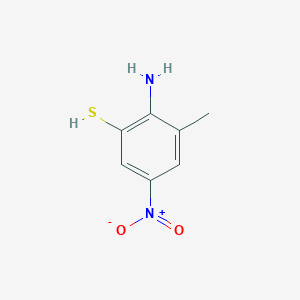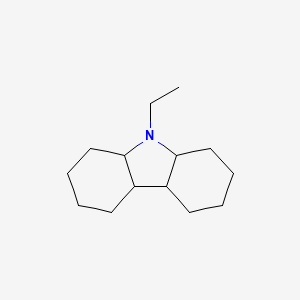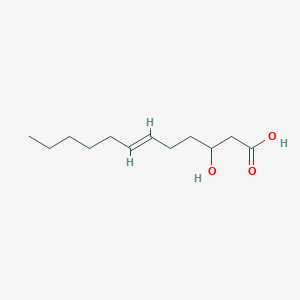
1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and is commonly referred to as 'BCP' in scientific literature. BCP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal properties.
Wirkmechanismus
The mechanism of action of BCP is not fully understood. However, studies have shown that BCP inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB). BCP has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, BCP has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BCP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that BCP inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. BCP has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, BCP has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BCP is its wide range of biological activities. This makes it a potential candidate for the development of new drugs, pesticides, and materials. BCP is also relatively easy to synthesize, making it readily available for research purposes. One of the limitations of BCP is its potential toxicity. Studies have shown that BCP can be toxic to certain cells at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of BCP used in experiments.
Zukünftige Richtungen
There are several future directions for the research on BCP. One of the potential applications of BCP is in the development of new anti-inflammatory drugs. BCP has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Another potential application of BCP is in the development of new anti-cancer drugs. BCP has been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. In addition, BCP has been found to possess insecticidal properties, making it a potential candidate for the development of new pesticides. Further research is needed to fully understand the mechanism of action of BCP and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
BCP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BCP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. BCP has been found to have anti-microbial and anti-fungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, BCP has been found to possess insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, BCP has been found to possess optical properties, making it a potential candidate for the development of new materials for optoelectronic devices.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(chloromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYMVNAFKNQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (4aR,7aR)-2-benzamido-7a-isothiazol-5-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazine-6-carboxylate](/img/structure/B3241419.png)

![5-(3-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-oxoethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3241441.png)
![N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B3241443.png)


![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)


![Benzo[b]thiophene-7-acetic acid](/img/structure/B3241492.png)

![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)


